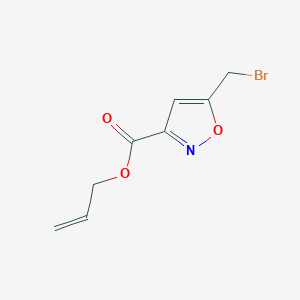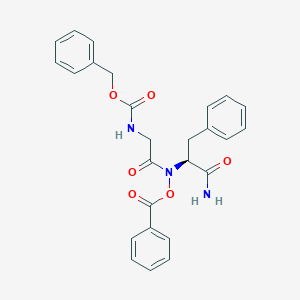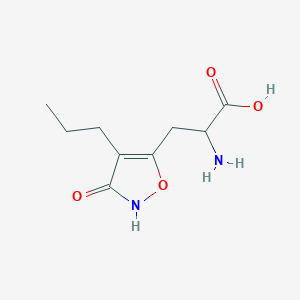![molecular formula C8H5BrF2N2S B15203475 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole is a chemical compound with the molecular formula C8H5BrF2N2S and a molecular weight of 279.1 g/mol This compound is characterized by the presence of a bromine atom, a difluoromethylthio group, and a benzimidazole core
Métodos De Preparación
One common method involves the reaction of 4-bromo-1H-benzimidazole with difluoromethylthiolating agents under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The difluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole involves its interaction with specific molecular targets. The difluoromethylthio group can form strong hydrogen bonds and interact with various enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound
Propiedades
Fórmula molecular |
C8H5BrF2N2S |
|---|---|
Peso molecular |
279.11 g/mol |
Nombre IUPAC |
4-bromo-6-(difluoromethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H5BrF2N2S/c9-5-1-4(14-8(10)11)2-6-7(5)13-3-12-6/h1-3,8H,(H,12,13) |
Clave InChI |
JFPPBDNAFSUTAP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=N2)Br)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
